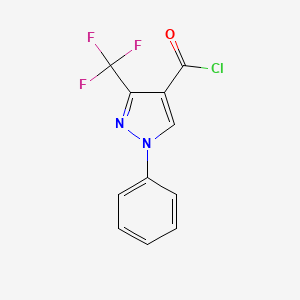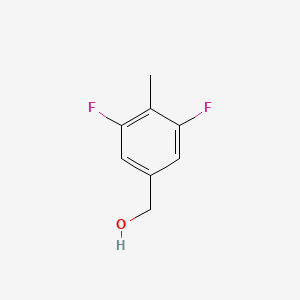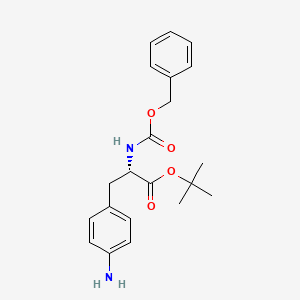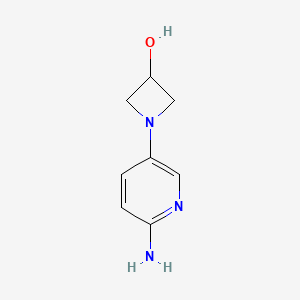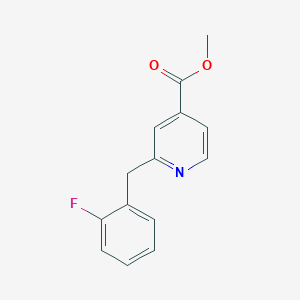
Methyl 2-(2-fluorobenzyl)isonicotinate
Vue d'ensemble
Description
“Methyl 2-(2-fluorobenzyl)isonicotinate” is a chemical compound with the molecular formula C14H12FNO2 . It is a derivative of Methyl isonicotinate, which is a toxic compound used as a semiochemical . Other names for Methyl isonicotinate include 4-pyridine carboxylic acid and isonicotinic acid methyl ester .
Molecular Structure Analysis
Methyl isonicotinate is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to methyl carboxylate . It has many constitutional isomers, such as methyl nicotinate, 2-nitrotoluene, and salicylamide . All these isomers have the same molecular formula but differ in the connectivity between the atoms .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- Methyl isonicotinate derivatives, including those with fluorobenzyl groups, have been synthesized and characterized for various applications. These compounds have been used in the study of molecular structures and stereochemistry through methods like X-ray crystallography and NMR spectroscopy. For instance, N-isonicotinoyl arylaldehyde hydrazones, related to Methyl 2-(2-fluorobenzyl)isonicotinate, have been synthesized and characterized using spectroscopic techniques. Their electronic properties were determined, and they showed significant antidiabetic activity by inhibiting α-glucosidase (Karrouchi et al., 2022).
Pest Management :
- Methyl isonicotinate, closely related to Methyl 2-(2-fluorobenzyl)isonicotinate, has been studied for its potential in pest management, particularly in controlling thrips. Research indicates that it acts as a non-pheromone semiochemical, attracting thrips and thus enhancing trap capture, which is beneficial for monitoring and potentially controlling thrips populations in agriculture (Teulon et al., 2017).
Antimicrobial and Antiviral Activities :
- Compounds structurally similar to Methyl 2-(2-fluorobenzyl)isonicotinate have been investigated for their antimicrobial and antiviral properties. For example, derivatives of phosphorus-nitrogen compounds with fluorobenzyl pendant arms have shown significant inhibitory effects on certain bacteria, and some also exhibit anticancer activities (Öztürk et al., 2019).
Environmental Applications :
- Studies on metal-organic frameworks using isonicotinate ligands have shown potential in environmental applications, such as the removal of pollutants like methyl orange from aqueous solutions. This research is indicative of the broader utility of isonicotinate derivatives, including Methyl 2-(2-fluorobenzyl)isonicotinate, in environmental remediation technologies (Tella et al., 2017).
Material Science and Physical Chemistry :
- Studies on the excited state dynamics and spectroscopy of benzyl and substituted benzyl radicals, which include fluorobenzyl groups similar to those in Methyl 2-(2-fluorobenzyl)isonicotinate, provide insights into their behavior and potential applications in material science and physical chemistry (Fukushima & Obi, 1990).
Safety And Hazards
Methyl isonicotinate is considered hazardous. It is slightly toxic to the human body and can cause irritation to the eyes, skin, and respiratory tract . It is classified as a combustible liquid and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing in dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
methyl 2-[(2-fluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-12(9-11)8-10-4-2-3-5-13(10)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCTUHBJXJDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorobenzyl)isonicotinate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

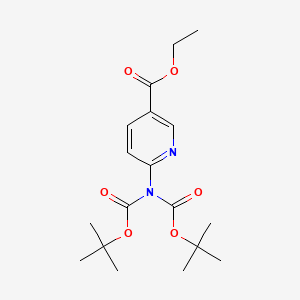
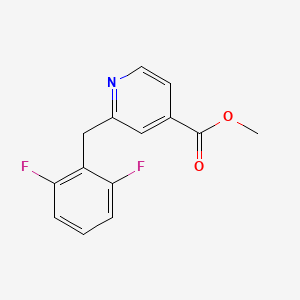
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
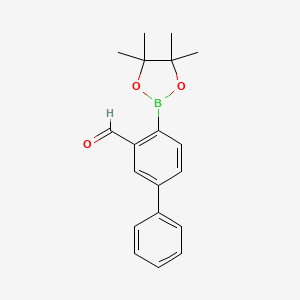

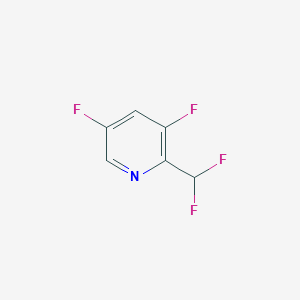
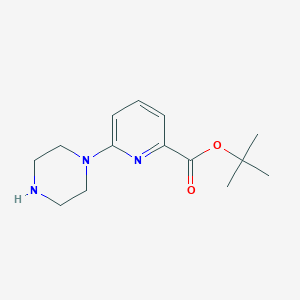
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

